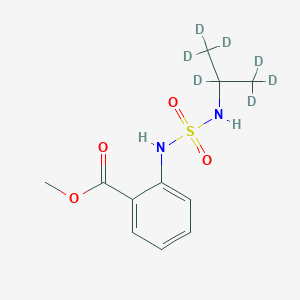

Methyl 2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylsulfamoylamino)benzoate

Description

Methyl 2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylsulfamoylamino)benzoate is a deuterated derivative of a sulfamoylamino-substituted benzoate ester. Its structure features a benzoate core with a sulfamoylamino (-NHSO₂-) linkage to a heptadeuterated isopropyl group (CD₇CH(CH₃)). This compound’s design combines the stability of benzoate esters with the unique properties of deuterium, which can alter pharmacokinetic or spectroscopic profiles compared to non-deuterated analogs .

Properties

Molecular Formula |

C11H16N2O4S |

|---|---|

Molecular Weight |

279.37 g/mol |

IUPAC Name |

methyl 2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylsulfamoylamino)benzoate |

InChI |

InChI=1S/C11H16N2O4S/c1-8(2)12-18(15,16)13-10-7-5-4-6-9(10)11(14)17-3/h4-8,12-13H,1-3H3/i1D3,2D3,8D |

InChI Key |

OUPVTMCNLOJJSK-UNAVHCQLSA-N |

Isomeric SMILES |

[2H]C([2H])([2H])C([2H])(C([2H])([2H])[2H])NS(=O)(=O)NC1=CC=CC=C1C(=O)OC |

Canonical SMILES |

CC(C)NS(=O)(=O)NC1=CC=CC=C1C(=O)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylsulfamoylamino)benzoate typically involves multiple steps:

Formation of the Benzoate Ester: This step involves the esterification of benzoic acid with methanol in the presence of a strong acid catalyst like sulfuric acid.

Introduction of the Sulfamoylamino Group: This step involves the reaction of the benzoate ester with a sulfamoyl chloride derivative under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzoate ester group, leading to the formation of benzoic acid derivatives.

Reduction: Reduction reactions can target the sulfamoylamino group, potentially converting it to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, especially at the ester and sulfamoylamino groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents like lithium aluminum hydride or catalytic hydrogenation can be used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products

Oxidation: Benzoic acid derivatives.

Reduction: Amine derivatives.

Substitution: Various substituted benzoate and sulfamoylamino derivatives.

Scientific Research Applications

Methyl 2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylsulfamoylamino)benzoate has several applications in scientific research:

Chemistry: Used as a stable isotope-labeled compound in reaction mechanism studies.

Biology: Employed in metabolic studies to trace biochemical pathways.

Medicine: Investigated for its potential use in drug development, particularly in the design of deuterated drugs with improved pharmacokinetic properties.

Industry: Utilized in the synthesis of advanced materials and specialty chemicals.

Mechanism of Action

The mechanism of action of Methyl 2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylsulfamoylamino)benzoate involves its interaction with specific molecular targets. The deuterium atoms can influence the compound’s metabolic stability and interaction with enzymes, potentially leading to altered biological activity. The sulfamoylamino group can interact with various biological pathways, contributing to its overall effect.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Sulfonylurea-Based Benzoate Esters (Herbicides)

Several sulfonylurea herbicides share structural motifs with the target compound, particularly the benzoate ester backbone and sulfonamide-related functional groups. Key examples include:

Key Differences :

- The target compound lacks the triazine or pyrimidine heterocycles present in sulfonylurea herbicides, replacing them with a deuterated isopropyl-sulfamoylamino group. This structural divergence suggests distinct biological activity and mechanisms.

- Deuterium substitution reduces metabolic degradation rates compared to non-deuterated analogs, enhancing utility in tracer studies .

Non-Herbicidal Benzoate Derivatives

Other benzoate esters with sulfonamide or amino-linked substituents include:

Key Differences :

- The target compound’s sulfamoylamino group differs from the quinoline-carbonyl (C1) or benzamide () functionalities, which are tailored for coordination chemistry or heterocyclic interactions.

- Deuteration in the target compound simplifies ¹H NMR spectra by eliminating signals from the isopropyl group’s protons, aiding structural confirmation .

Isotopic vs. Non-Isotopic Analogs

Deuteration introduces measurable differences in physicochemical properties:

| Property | Non-Deuterated Analog (Isopropyl Group) | Target Compound (Heptadeuterioisopropyl) |

|---|---|---|

| Molecular Weight | ~293 g/mol | ~300 g/mol |

| ¹H NMR | Multiplet for isopropyl CH₃/CH groups | Absence of isopropyl proton signals |

| Metabolic Stability | Susceptible to CYP450 oxidation | Enhanced resistance to enzymatic cleavage |

| Mass Spectrometry | M⁺ at m/z 293 | M⁺ at m/z 300; distinct isotopic pattern |

These differences highlight the compound’s niche applications in analytical and mechanistic studies .

Biological Activity

Methyl 2-(1,1,1,2,3,3,3-heptadeuteriopropan-2-ylsulfamoylamino)benzoate is a synthetic compound that has garnered interest in various biological applications. This article delves into its biological activity, synthesizing findings from diverse research studies to provide a comprehensive overview.

- Molecular Formula : C17H16D7NO3

- Molecular Weight : 296.413 g/mol

- LogP (Octanol-Water Partition Coefficient) : 2.977

- Polar Surface Area (PSA) : 50.72 Ų

These properties suggest a moderate lipophilicity and potential for biological interactions.

The compound's biological activity can be attributed to its structural characteristics which facilitate interactions with biological targets. The sulfamoylamino group is known for its role in inhibiting certain enzymes and influencing metabolic pathways.

Insecticidal Activity

Recent studies have explored the larvicidal effects of related compounds in the context of vector control for diseases such as dengue and Zika virus. For instance, compounds derived from the benzodioxole family exhibited significant larvicidal activity against Aedes aegypti, with LC50 values indicating effective concentrations for pest control. Although specific data on this compound is limited, its analogs show promise in this area .

| Compound | LC50 (μM) | LC90 (μM) | Toxicity to Mammals |

|---|---|---|---|

| Temephos | <10.94 | N/A | Low |

| Compound 4 | 28.9 ± 5.6 | 162.7 ± 26.2 | No cytotoxicity observed |

Cytotoxicity Studies

In vitro studies have indicated that compounds structurally similar to this compound exhibit low cytotoxicity towards human peripheral blood mononuclear cells at concentrations up to 5200 μM . This suggests a favorable safety profile for potential therapeutic applications.

Pharmacological Potential

The compound's unique structure may also lend itself to various pharmacological applications:

- Antimicrobial Properties : Compounds with similar moieties have shown activity against bacterial strains.

- Antiviral Activity : Potential for use in antiviral therapies targeting specific viral mechanisms.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.